- Electromagnetic mill promoted mechanochemical palladium-catalyzed solid state cyanation of aryl bromides using non-toxic K4[Fe(CN)6], Green Chemistry, 2023, 25(6), 2279-2286
Cas no 91634-11-6 (1-methylindole-5-carbonitrile)
1-methylindole-5-carbonitrile structure
Product Name:1-methylindole-5-carbonitrile
CAS-Nr.:91634-11-6
MF:C10H8N2
MW:156.183921813965
MDL:MFCD09025840
CID:799978
PubChem ID:11412513
Update Time:2024-10-26
1-methylindole-5-carbonitrile Chemische und physikalische Eigenschaften
Namen und Kennungen
-
- 1-Methyl-1H-indole-5-carbonitrile
- 1H-Indole-5-carbonitrile,1-methyl-
- 1-methylindole-5-carbonitrile
- 1H-Indole-5-carbonitrile,1-methyl
- 1-methyl-indole-5-carbonitrile
- 5-cyano-1-methylindole
- 5-cyanoindole methyl ester
- 5-cyano-N-methylindole
- N-methyl-5-cyanoindole
- 1-Methyl-1H-indole-5-carbonitrile (ACI)
- Indole-5-carbonitrile, 1-methyl- (7CI)
- ALBB-010773
- A1-01201
- 1-METHYL-1H-INDOL-5-YL CYANIDE
- AKOS005172560
- 1H-Indole-5-carbonitrile, 1-methyl-
- AS-8588
- MFCD09025840
- DTXSID70465001
- SCHEMBL1779268
- SY081344
- J-504891
- CS-0036610
- 91634-11-6
- DYZZFEHAJOLDEX-UHFFFAOYSA-N
- PB48486
- STL426863
-
- MDL: MFCD09025840
- Inchi: 1S/C10H8N2/c1-12-5-4-9-6-8(7-11)2-3-10(9)12/h2-6H,1H3
- InChI-Schlüssel: DYZZFEHAJOLDEX-UHFFFAOYSA-N
- Lächelt: N#CC1C=C2C=CN(C2=CC=1)C
Berechnete Eigenschaften
- Genaue Masse: 156.06900
- Monoisotopenmasse: 156.068748264g/mol
- Isotopenatomanzahl: 0
- Anzahl der Spender von Wasserstoffbindungen: 0
- Anzahl der Akzeptoren für Wasserstoffbindungen: 2
- Schwere Atomanzahl: 12
- Anzahl drehbarer Bindungen: 0
- Komplexität: 215
- Anzahl kovalent gebundener Einheiten: 1
- Definierte Atom-Stereozentrenzahl: 0
- Undefined Atom Stereocenter Count: 0
- Definierter Bond-Stereozentrenzahl: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.4
- Topologische Polaroberfläche: 28.7Ų
Experimentelle Eigenschaften
- Dichte: 1.09
- Schmelzpunkt: 72 °C
- Siedepunkt: 327.8°Cat760mmHg
- Flammpunkt: 152°C
- Brechungsindex: 1.603
- PSA: 28.72000
- LogP: 2.04998
1-methylindole-5-carbonitrile Zolldaten
- HS-CODE:2933990090
- Zolldaten:
China Zollkodex:
2933990090Übersicht:
299990090. Andere heterocyclische Verbindungen, die nur Stickstoff-Heteroatome enthalten. MwSt:17,0%.Steuerrückerstattungssatz:13.0%. Regulierungsbedingungen:nichts.MFN-Tarif:6.5%. Allgemeintarif:20.0%
Deklarationselemente:
Produktname, Inhalt der KomponentenBitte geben Sie das Erscheinungsbild von Urotropin, 6-Caprolactam bitte das Erscheinungsbild an, Signing date
Zusammenfassung:
299990090. heterocyclische Verbindungen nur mit Stickstoff-Heteroatom(en). MwSt:17,0% Steuerermäßigungssatz:13,0%.MFN-Tarif:6.5%. General tariff:20.0%
1-methylindole-5-carbonitrile Preismehr >>
| Verwandte Kategorien | No. | Product Name | Cas No. | Reinheit | Spezifikation | Preis | Aktualisierungszeit | Untersuchung |
|---|---|---|---|---|---|---|---|---|
| Chemenu | CM235713-5g |
1-Methyl-1H-indole-5-carbonitrile |
91634-11-6 | 95% | 5g |
$430 | 2021-08-04 | |
| TRC | M320960-50mg |
1-Methyl-1H-indole-5-carbonitrile |
91634-11-6 | 50mg |
$ 50.00 | 2022-06-04 | ||
| TRC | M320960-100mg |
1-Methyl-1H-indole-5-carbonitrile |
91634-11-6 | 100mg |
$ 65.00 | 2022-06-04 | ||
| TRC | M320960-500mg |
1-Methyl-1H-indole-5-carbonitrile |
91634-11-6 | 500mg |
$ 210.00 | 2022-06-04 | ||
| Alichem | A199008154-5g |
1-Methyl-1H-indole-5-carbonitrile |
91634-11-6 | 95% | 5g |
$703.50 | 2023-08-31 | |
| Alichem | A199008154-10g |
1-Methyl-1H-indole-5-carbonitrile |
91634-11-6 | 95% | 10g |
$1022.42 | 2023-08-31 | |
| Alichem | A199008154-25g |
1-Methyl-1H-indole-5-carbonitrile |
91634-11-6 | 95% | 25g |
$1420.40 | 2023-08-31 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | M178205-1g |
1-methylindole-5-carbonitrile |
91634-11-6 | 97% | 1g |
¥241.90 | 2023-09-01 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | 061448-500mg |
1-Methyl-1H-indole-5-carbonitrile |
91634-11-6 | 500mg |
2568CNY | 2021-05-07 | ||
| Matrix Scientific | 061448-500mg |
1-Methyl-1H-indole-5-carbonitrile |
91634-11-6 | 500mg |
$72.00 | 2023-09-09 |
1-methylindole-5-carbonitrile Herstellungsverfahren
Herstellungsverfahren 1
Reaktionsbedingungen
1.1 Reagents: Sodium carbonate Catalysts: Palladium diacetate , 1,1′-Bis(di-tert-butylphosphino)ferrocene Solvents: Methanol ; 3 h
Referenz
Herstellungsverfahren 2
Reaktionsbedingungen
1.1 Reagents: Sodium hydride Solvents: Dimethylformamide ; 0 °C; 0 °C → rt; 1 h, rt; rt → 0 °C
1.2 0 °C; 0 °C → rt; overnight, rt
1.3 Reagents: Water ; rt
1.2 0 °C; 0 °C → rt; overnight, rt
1.3 Reagents: Water ; rt
Referenz
- Scalable Electrochemical Aerobic Oxygenation of Indoles to Isatins without Electron Transfer Mediators by Merging with an Oxygen Reduction Reaction, Organic Letters, 2022, 24(23), 4229-4233
Herstellungsverfahren 3
Reaktionsbedingungen
1.1 Catalysts: Magnesium oxide Solvents: Dimethylformamide ; 30 min, 170 °C
Referenz
- Magnesium oxide as a heterogeneous and recyclable base for the N-methylation of indole and O-methylation of phenol using dimethyl carbonate as a green methylating agent, RSC Advances, 2014, 4(91), 50271-50276
Herstellungsverfahren 4
Reaktionsbedingungen
1.1 Reagents: Sodium hydride Catalysts: Potassium iodide Solvents: Dimethylformamide ; 0 °C; 25 - 80 °C
1.2 Solvents: Water
1.2 Solvents: Water
Referenz
- Design, synthesis and biological evaluation of 1-alkyl-5/6-(5-oxo-4,5-dihydro-1,2,4-oxadiazol-3-yl)-1H-indole-3-carbonitriles as novel xanthine oxidase inhibitors, European Journal of Medicinal Chemistry, 2020, 190,
Herstellungsverfahren 5
Reaktionsbedingungen
1.1 Reagents: Potassium carbonate , Ceric ammonium nitrate Catalysts: Copper(II) triflate Solvents: Dimethylformamide ; 24 h, 130 °C
Referenz
- Revisiting the synthesis of aryl nitriles: a pivotal role of CAN, Organic & Biomolecular Chemistry, 2021, 19(6), 1344-1351
Herstellungsverfahren 6
Reaktionsbedingungen
1.1 Reagents: Sodium carbonate Catalysts: (SP-4-1)-Dichlorobis[1-(dicyclohexylphosphino-κP)piperidine]palladium Solvents: N-Methyl-2-pyrrolidone ; 12 h, 140 °C; 140 °C → rt
1.2 Reagents: Water ; rt
1.2 Reagents: Water ; rt
Referenz
- Cyanation of Aryl Bromides with K4[Fe(CN)6] Catalyzed by Dichloro[bis{1-(dicyclohexylphosphanyl)piperidine}]palladium, a Molecular Source of Nanoparticles, and the Reactions Involved in the Catalyst-Deactivation Processes, Chemistry - A European Journal, 2012, 18(10), 2978-2986
Herstellungsverfahren 7
Reaktionsbedingungen
1.1 Reagents: Potassium carbonate Solvents: Dimethylformamide ; reflux
Referenz
- C2-H Arylation of Indoles Catalyzed by Palladium-Containing Metal-Organic-Framework in γ-Valerolactone, ChemSusChem, 2020, 13(10), 2786-2791
Herstellungsverfahren 8
Reaktionsbedingungen
1.1 Reagents: Sodium hydride Solvents: Tetrahydrofuran ; 0 °C → rt; 5 min, rt; rt → 0 °C
1.2 0 °C
1.3 Reagents: Ammonium chloride Solvents: Water
1.2 0 °C
1.3 Reagents: Ammonium chloride Solvents: Water
Referenz
- Aryldiazonium Salt-Triggered [2 + 2 + 1] Heteroannulation of Indoles by an Arylhydrazone Radical-Relayed 1,5-Hydrogen Atom Transfer, Organic Letters, 2023, 25(35), 6549-6554
Herstellungsverfahren 9
Reaktionsbedingungen
1.1 Reagents: 1,4-Dihydro-2,3,5,6-tetramethyl-1,4-bis(trimethylsilyl)pyrazine Catalysts: 1,10-Phenanthroline , Nickel(2+), hexakis(acetonitrile)-, (OC-6-11)-, tetrafluoroborate(1-) (1:2) Solvents: Acetonitrile ; 24 h, 80 °C
1.2 Reagents: Ethyl acetate
1.2 Reagents: Ethyl acetate
Referenz
- Nickel-catalyzed cyanation of aryl halides and triflates using acetonitrile via C-CN bond cleavage assisted by 1,4-bis(trimethylsilyl)-2,3,5,6-tetramethyl-1,4-dihydropyrazine, Chemical Science, 2019, 10(4), 994-999
Herstellungsverfahren 10
Reaktionsbedingungen
1.1 Reagents: Zinc oxide (ZnO) , Oxygen Catalysts: 2,2′-Bipyridine , Bis(acetylacetonato)nickel , Aluminum chloride Solvents: 1,2-Dimethoxyethane ; 12 h, 145 °C
Referenz
- Ni-Mediated Generation of "CN" Unit from Formamide and Its Catalysis in the Cyanation Reactions, ACS Catalysis, 2019, 9(4), 3360-3365
Herstellungsverfahren 11
Reaktionsbedingungen
1.1 Reagents: Butyllithium , tert-Butyllithium Solvents: Pentane , Tetrahydrofuran , Hexane ; 30 min, -78 °C
1.2 30 min, 50 °C
1.3 Reagents: Potassium tert-butoxide , 4-Aza-1-azoniabicyclo[2.2.2]octane, 1-amino-, iodide, hydriodide (1:1:1) Solvents: Tetrahydrofuran ; 5 min, rt; 10 min, rt
1.4 Reagents: Sodium bicarbonate Solvents: Water
1.2 30 min, 50 °C
1.3 Reagents: Potassium tert-butoxide , 4-Aza-1-azoniabicyclo[2.2.2]octane, 1-amino-, iodide, hydriodide (1:1:1) Solvents: Tetrahydrofuran ; 5 min, rt; 10 min, rt
1.4 Reagents: Sodium bicarbonate Solvents: Water
Referenz
- Momentary click nitrile synthesis enabled by an aminoazanium reagent, Organic Chemistry Frontiers, 2022, 9(13), 3420-3427
Herstellungsverfahren 12
Reaktionsbedingungen
1.1 Reagents: Cesium carbonate Catalysts: Di-μ-chlorobis[(1,2,5,6-η)-1,5-cyclooctadiene]dirhodium Solvents: 1,4-Dioxane ; 6 h, 100 °C; 100 °C → rt
1.2 Reagents: Ammonium chloride Solvents: Water ; rt
1.2 Reagents: Ammonium chloride Solvents: Water ; rt
Referenz
- Rhodium-Catalyzed Transnitrilation of Aryl Boronic Acids with Dimethylmalononitrile, Angewandte Chemie, 2016, 55(1), 326-330
1-methylindole-5-carbonitrile Raw materials
- 5-Bromo-1-methyl-1h-indole
- Potassium hexacyanoferrate
- 5-Cyanoindole
- (1-methyl-1H-indol-5-yl)boronic acid
- Formamide
- Dimethylmalononitrile
1-methylindole-5-carbonitrile Preparation Products
1-methylindole-5-carbonitrile Verwandte Literatur
-
Xing Zhao,Lu Bai,Rui-Ying Bao,Zheng-Ying Liu,Ming-Bo Yang,Wei Yang RSC Adv., 2017,7, 46297-46305
-
Ziyang Deng,Changwei Chen,Sunliang Cui RSC Adv., 2016,6, 93753-93755
-
Brindha J.,Balamurali M. M.,Kaushik Chanda RSC Adv., 2019,9, 34720-34734
91634-11-6 (1-methylindole-5-carbonitrile) Verwandte Produkte
- 24075-48-7(9H-Carbazole,3,9-dimethyl-)
- 20996-87-6(1-methylindole-6-carbonitrile)
- 5621-15-8(1H-Indole, 1,6-dimethyl-)
- 89455-50-5(9H-Carbazole, 2,6,9-trimethyl-)
- 66294-86-8(9H-Carbazole, 3,6,9-trimethyl-)
- 628711-58-0(1-Methyl-1H-indole-4-carbonitrile)
- 24075-47-6(9H-Carbazole,2,9-dimethyl-)
- 27816-53-1(1H-Indole,1,5-dimethyl-)
- 24662-37-1(1-Methyl-1H-indole-3-carbonitrile)
- 64275-22-5(Quinolinium,4-cyano-1-methyl-, iodide (1:1))
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